molecular formula C8H6Cl2N4 B8285936 2,6-Dichloro-9-cyclopropylpurine

2,6-Dichloro-9-cyclopropylpurine

Katalognummer: B8285936
Molekulargewicht: 229.06 g/mol
InChI-Schlüssel: UWBNUWQWRNCMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-9-cyclopropylpurine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in developing novel anticancer agents. This compound features a purine scaffold strategically substituted at the 2, 6, and 9 positions, making it a versatile building block for the synthesis of targeted kinase inhibitors. Scientific studies have demonstrated that the 9-cyclopropyl substitution is optimal for biological activity, as longer hydrophobic chains at this position result in markedly decreased potency . Researchers utilize this compound primarily to develop 2,6,9-trisubstituted purine derivatives that act as potent inhibitors of the Bcr-Abl tyrosine kinase, an oncoprotein driver of Chronic Myeloid Leukemia (CML) . These inhibitors competitively bind to the ATP-binding site of Bcr-Abl, blocking its aberrant activity and inducing antiproliferative effects in leukemia cell lines . Notably, derivatives synthesized from this core scaffold have shown promising efficacy against imatinib- and nilotinib-resistant forms of Bcr-Abl, including the challenging T315I "gatekeeper" mutation, as well as E255K and Y253H mutations . The dichloro substitution pattern at the 2 and positions provides reactive sites for further functionalization, typically through displacement with substituted anilines and other nucleophiles, allowing for extensive structure-activity relationship (SAR) exploration . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C8H6Cl2N4

Molekulargewicht

229.06 g/mol

IUPAC-Name

2,6-dichloro-9-cyclopropylpurine

InChI

InChI=1S/C8H6Cl2N4/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-1-2-4/h3-4H,1-2H2

InChI-Schlüssel

UWBNUWQWRNCMHP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=NC3=C2N=C(N=C3Cl)Cl

Herkunft des Produkts

United States

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,6-Dichloro-9-cyclopropylpurine in laboratory settings?

  • Answer : Proper handling requires nitrile gloves, chemical splash goggles, and lab coats to avoid skin/eye contact. Store refrigerated in airtight containers, and ensure ventilation to prevent electrostatic charge buildup . In case of inhalation, move to fresh air and consult a poison control center (1-800-222-1222 in the U.S.). Contaminated gloves must be disposed of per laboratory waste protocols .

Q. How can researchers confirm the structural identity of 2,6-Dichloro-9-cyclopropylpurine?

  • Answer : Use InChI (InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3) and SMILES (Clc1nc(Cl)ncn1C2CC2) for computational validation. Pair with NMR (e.g., ¹³C/¹H) and HPLC to verify purity and molecular geometry . PubChem-derived spectral data (CID 6538904) can serve as a reference .

Q. What synthetic precursors or routes are commonly used for purine derivatives like 2,6-Dichloro-9-cyclopropylpurine?

  • Answer : Hypoxanthine derivatives are typical precursors. Chlorination at the 2- and 6-positions can be achieved using POCl₃ or PCl₅, while cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions . Monitor reaction progress with TLC and adjust stoichiometry to minimize by-products like ethylated impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2,6-Dichloro-9-cyclopropylpurine synthesis while minimizing hazardous intermediates?

  • Answer : Employ flow chemistry to control exothermic chlorination steps and reduce side reactions. Use catalytic methods (e.g., Pd-mediated cross-coupling) for cyclopropane introduction, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates. Post-reaction purification via column chromatography with silica gel (60–120 mesh) improves yield .

Q. What experimental strategies address discrepancies in reported biological activity data for purine derivatives?

  • Answer : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For kinase inhibition studies, use ATP-competitive binding assays with positive controls (e.g., staurosporine). Validate antiviral activity via plaque reduction assays in Vero cells, and cross-reference with PubChem bioactivity data (e.g., EC₅₀ values) .

Q. How do storage conditions impact the stability of 2,6-Dichloro-9-cyclopropylpurine, and what analytical methods detect degradation?

  • Answer : Prolonged storage at >4°C accelerates hydrolysis of chlorine substituents. Monitor stability via LC-MS to detect mass shifts (+18 Da for hydroxylation by-products). For quantitative analysis, use HPLC with a C18 column and UV detection at 254 nm .

Q. What computational tools are effective for predicting the reactivity of 2,6-Dichloro-9-cyclopropylpurine in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at the 2- and 6-positions. Molecular docking (AutoDock Vina) predicts binding affinities for kinase targets. PubChem’s XLogP3 data (2.1) informs solubility in reaction media .

Methodological Notes

  • Safety : Always consult SDS from multiple sources (e.g., Ambeed, U.S. Pharmacopeia) to reconcile hazard classifications (H302, H315) and PPE requirements .
  • Data Reproducibility : Document CAS No. (120503-69-7) and batch-specific purity (>95%) in publications to align with ICMJE standards .
  • Advanced Characterization : Combine X-ray crystallography (CCDC deposition) with vibrational spectroscopy (FT-IR) to resolve structural ambiguities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.